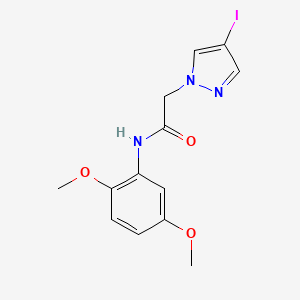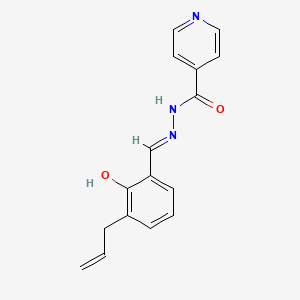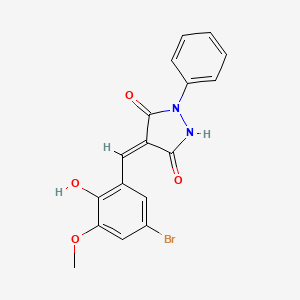
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide, commonly known as CI-994, is a synthetic compound that belongs to the family of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of molecules that have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions. CI-994 has been extensively studied for its anti-cancer properties, and it has shown promising results in preclinical studies.
作用机制
The mechanism of action of CI-994 involves the inhibition of 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide enzymes. 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamides are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamides, CI-994 can increase the acetylation of histone proteins, leading to the activation of genes that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
CI-994 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, CI-994 has been shown to have anti-inflammatory effects, and it has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. CI-994 has also been shown to have cardioprotective effects, and it has been studied for its potential in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of CI-994 is its relatively low toxicity compared to other 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide inhibitors. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of CI-994 is its relatively low potency compared to other 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide inhibitors. This may limit its effectiveness in certain applications, and further optimization may be necessary to improve its potency.
未来方向
There are several potential future directions for the study of CI-994. One area of research is the development of combination therapies that include CI-994 and other anti-cancer agents. CI-994 has been shown to enhance the effectiveness of other anti-cancer agents, and further studies could identify synergistic combinations that could improve the treatment of cancer. Another area of research is the development of more potent analogs of CI-994. By optimizing the chemical structure of CI-994, it may be possible to improve its potency and effectiveness as a therapeutic agent. Finally, the potential therapeutic applications of CI-994 in other diseases, such as neurodegenerative diseases and cardiovascular diseases, could be further explored.
合成方法
The synthesis of CI-994 involves the reaction of 4-chloroacetophenone with 2-ethyl-4-iodoaniline in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield CI-994. The synthesis of CI-994 is relatively straightforward and can be performed on a large scale.
科学研究应用
CI-994 has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of other anti-cancer agents. CI-994 has been tested in a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer, and has shown promising results in preclinical studies.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO/c1-2-12-10-14(18)7-8-15(12)19-16(20)9-11-3-5-13(17)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECJGHQICLDFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6118979.png)
![tert-butyl [(4-{[(octahydro-2H-quinolizin-1-ylmethyl)amino]carbonyl}cyclohexyl)methyl]carbamate](/img/structure/B6118987.png)


![ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6119009.png)
![1-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6119016.png)
![2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6119018.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)
![N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6119029.png)

![4-{[(2-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B6119048.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6119053.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![3-{[5-(2,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6119075.png)